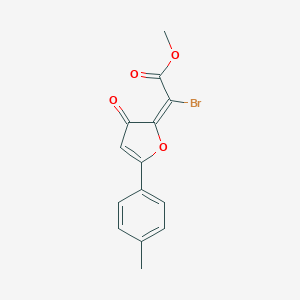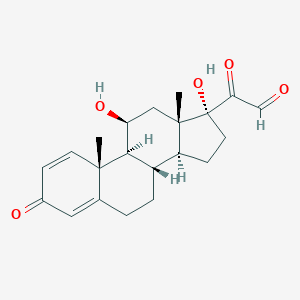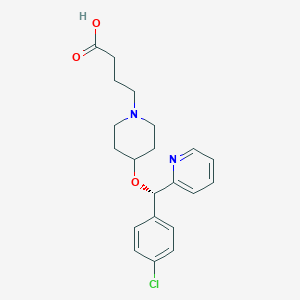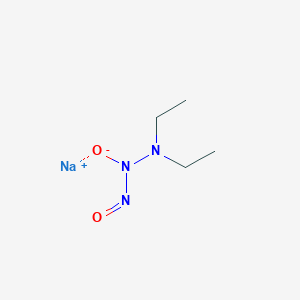
3-(3-Bromophenyl)-1H-pyrazole
Vue d'ensemble
Description
The compound 3-(3-Bromophenyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The presence of a bromophenyl group at the 3-position indicates that this compound may exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 3-(3-Bromophenyl)-1H-pyrazole, the synthesis would likely involve the use of a bromophenyl-substituted hydrazine or a suitable precursor that introduces the bromophenyl group at the appropriate stage of the synthesis. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related pyrazole derivatives, which can provide insights into potential synthetic routes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often investigated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These studies can reveal the conformation of the molecule, the orientation of substituents, and the presence of intramolecular interactions such as hydrogen bonding or π-stacking. For example, the X-ray structure characterization of related compounds shows that they can crystallize in various space groups and exhibit different types of intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions, including substitutions, oxidations, and cycloadditions. The presence of a bromophenyl group in 3-(3-Bromophenyl)-1H-pyrazole suggests that it could undergo further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromine atom which is a good leaving group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including 3-(3-Bromophenyl)-1H-pyrazole, can be influenced by their molecular structure. Properties such as solubility, melting point, and stability can be determined experimentally. Spectroscopic techniques like IR, NMR, and UV-vis can provide information on the electronic structure and functional groups present in the molecule. For instance, the IR spectrum can reveal the presence of specific bond vibrations, while NMR can provide details on the electronic environment of hydrogen and carbon atoms .
Theoretical calculations, such as HOMO-LUMO analysis, can predict the reactivity and stability of the molecule. Additionally, the molecular electrostatic potential map can indicate regions of the molecule that are prone to nucleophilic or electrophilic attack. Nonlinear optical properties can also be evaluated through calculations of hyperpolarizability, which may suggest potential applications in materials science .
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
The compound exhibits interesting crystallographic properties. For example, the central pyrazole ring forms significant dihedral angles with the bromophenyl ring, impacting molecular structure and potential interactions. In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming specific ring motifs, as demonstrated in studies like that of Suresh et al. (2012) (Suresh et al., 2012).
Antiproliferative and Cytotoxic Activities
Notably, 3-(3-Bromophenyl)-1H-pyrazole derivatives have shown potential antiproliferative properties. One study highlighted the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds with bromophenyl, that exhibited cytotoxic effects against cancer cell lines, particularly breast cancer and leukemia (Ananda et al., 2017) (Ananda et al., 2017).
Photophysical Studies
The photophysical properties of 3-(3-Bromophenyl)-1H-pyrazole derivatives are of interest in materials science. A study by Singh et al. (2013) on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed significant findings on emission spectra in various solvents, indicating potential applications in optoelectronics (Singh et al., 2013).
Structural Analysis and Tautomerism
The structure and tautomerism of 3-(3-Bromophenyl)-1H-pyrazole and its derivatives have been a subject of research, providing insights into the stability and reactive properties of these compounds. Studies like that of García et al. (2010) have delved into this aspect (García et al., 2010).
Antibacterial Activity
Some derivatives of 3-(3-Bromophenyl)-1H-pyrazole have been studied for their antibacterial properties, particularly as DNA gyrase inhibitors. Sun et al. (2013) reported on the synthesis and evaluation of such derivatives, noting potent inhibitory effects against bacterial DNA gyrase (Sun et al., 2013).
Safety And Hazards
Orientations Futures
Future research could focus on the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . Additionally, the synthesis of 3-(3-Bromophenyl)-1H-pyrazole could potentially be achieved through similar bromination and coupling reactions .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXIZHZQPRBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933716 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1H-pyrazole | |
CAS RN |
149739-65-1, 948294-12-0 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 948294-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




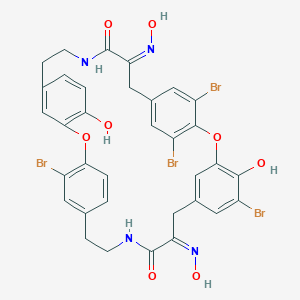
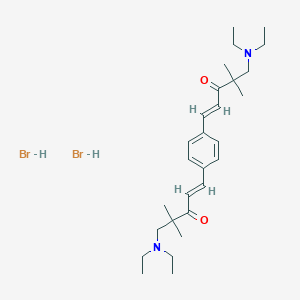
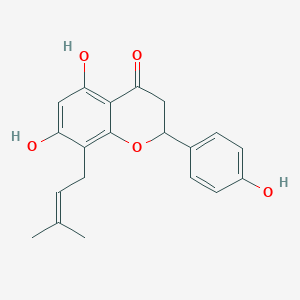
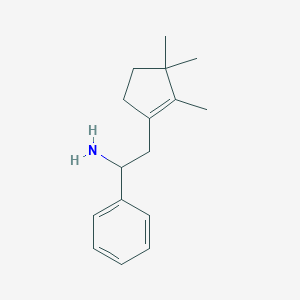
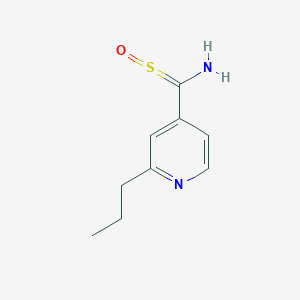
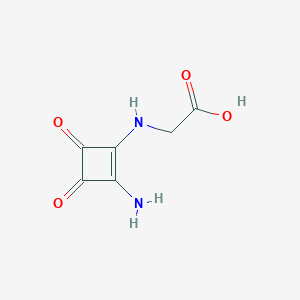
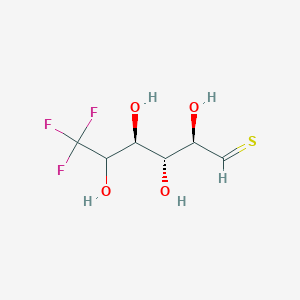
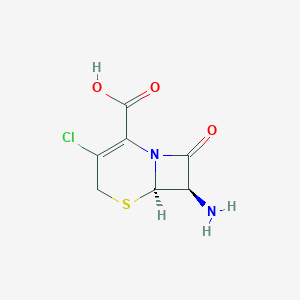
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
